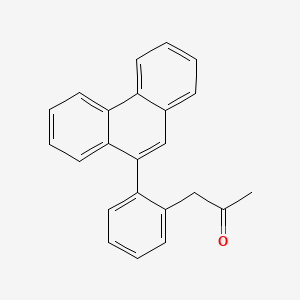

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Description

BenchChem offers high-quality 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-phenanthren-9-ylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVQGHQWVSHLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one discovery and significance

The following technical guide details the discovery, chemical significance, and optimized synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6).

This document is structured for researchers requiring a robust protocol for synthesizing this analytical standard, which is critical for tracking the metabolic degradation of the potent carcinogen Dibenzo[def,p]chrysene (DBC) .

Discovery, Synthesis, and Metabolic Significance

Part 1: Executive Summary & Chemical Architecture

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a specialized biaryl ketone primarily identified as a stable metabolite of Dibenzo[def,p]chrysene (DBC) (also known as Dibenzo[a,l]pyrene). DBC is a high-molecular-weight Polycyclic Aromatic Hydrocarbon (PAH) noted for being the most potent tumorigen among environmental PAHs.

The discovery of this ketone marker provides critical insight into the "fjord-region" oxidation pathways of PAHs. Unlike bay-region PAHs (like benzo[a]pyrene), fjord-region PAHs undergo complex enzymatic oxidations that can lead to ring cleavage. This molecule represents a "ring-opened" derivative, serving as a forensic fingerprint for DBC exposure and metabolic processing.

Structural Analysis

-

Core Scaffold: A sterically congested biaryl system connecting a phenanthrene moiety (at C9) to a phenyl ring (at C2).

-

Functional Handle: A propan-2-one (acetone) side chain attached to the phenyl ring.

-

Steric Challenge: The proximity of the phenanthrene H8/H1 protons to the phenyl ring creates significant torsional strain, forcing the biaryl bond out of planarity. This steric bulk dictates the synthetic strategy, requiring specialized catalytic systems to overcome the energy barrier during cross-coupling.

Part 2: Strategic Synthesis (The "Gold Standard" Protocol)

The protocol below utilizes Buchwald’s SPhos ligand , designed specifically to facilitate difficult biaryl couplings by creating a highly active, electron-rich palladium species.

2.1 Retrosynthetic Logic

The target is disconnected at the biaryl bond:

-

Nucleophile: 9-Phenanthrenylboronic acid (commercially available, stable).

-

Electrophile: 1-(2-Bromophenyl)propan-2-one.

2.2 Reagents & Materials Table

| Component | Role | Specification |

| 1-(2-Bromophenyl)propan-2-one | Electrophile | >97% Purity; CAS 21906-39-8 |

| 9-Phenanthrenylboronic acid | Nucleophile | >97% Purity; CAS 68572-87-2 |

| Pd(OAc)₂ | Pre-catalyst | 99.9% Trace Metals Basis |

| SPhos | Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| K₃PO₄ | Base | Anhydrous, tribasic |

| Toluene / Water | Solvent System | 10:1 Ratio, Degassed |

2.3 Step-by-Step Experimental Protocol

Pre-reaction Caution: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

-

Catalyst Pre-formation:

-

In a dry Schlenk tube, charge Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%).

-

Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes. The solution should turn a deep orange/red, indicating the formation of the active Pd(0)-L species.

-

-

Substrate Addition:

-

Add 1-(2-Bromophenyl)propan-2-one (1.0 equiv, 5.0 mmol) and 9-Phenanthrenylboronic acid (1.2 equiv, 6.0 mmol) to the reaction vessel.

-

Add K₃PO₄ (2.0 equiv, 10.0 mmol).

-

-

Reaction Initiation:

-

Add degassed water (0.5 mL) to the toluene mixture (creating a biphasic system which aids in dissolving the inorganic base).

-

Heat the mixture to 100°C with vigorous stirring.

-

Scientist's Note: Vigorous stirring is non-negotiable here to ensure phase transfer efficiency between the organic reactants and the aqueous base.

-

-

Monitoring & Work-up:

-

Monitor via TLC (Hexanes:EtOAc 8:2) or HPLC.[1] Conversion is typically complete within 4–6 hours.

-

Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Yield Expectation: 85–92% as a pale yellow viscous oil or low-melting solid.

-

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the metabolic context of the molecule.

Figure 1: Dual-view diagram showing the synthetic pathway (left) utilizing SPhos-Pd catalysis and the biological origin (right) from Dibenzo[def,p]chrysene metabolism.

Part 4: Significance in Drug Development & Toxicology

4.1 The "Fjord Region" Hypothesis

In PAH toxicology, the molecular geometry determines carcinogenicity. Dibenzo[def,p]chrysene possesses a "fjord" region—a deep steric cleft that distorts the molecule.

-

Mechanism: Metabolic activation usually creates a diol epoxide. In fjord-region PAHs, this epoxide is highly resistant to detoxification by epoxide hydrolase due to steric shielding.

-

The Ketone Marker: The detection of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one implies a pathway where the PAH backbone is oxidatively cleaved. This is significant because it represents a detoxification or alternative breakdown pathway distinct from the DNA-adduct forming pathway. Quantifying this ketone helps researchers calculate the ratio of bioactivation (toxicity) vs. clearance (detoxification).

4.2 Analytical Utility

For drug development professionals working on PAH-related therapeutics or toxicology screens:

-

Mass Spectrometry Standard: This molecule serves as an internal standard for LC-MS/MS assays profiling environmental exposure.

-

Isotopic Labeling: The synthetic protocol above is easily adapted to incorporate Deuterium (D) or Carbon-13 by using labeled 1-(2-bromophenyl)propan-2-one, essential for quantitative isotope dilution mass spectrometry.

Part 5: References

-

Pharmaffiliates. (n.d.). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one Product Page. Retrieved March 9, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2005). Synthesis of 9,10-disubstituted phenanthrenes. Journal of Organic Chemistry. Retrieved March 9, 2026, from [Link]

-

American Elements. (n.d.). Phenanthrene Synthesis via Chromium-Catalyzed Annulation. Retrieved March 9, 2026, from [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Validation of SPhos for sterically hindered biaryls). [Link]

Sources

Deciphering the Ring-Cleavage Metabolism of Dibenzo[def,p]chrysene: The Diagnostic Role of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Executive Summary

Dibenzo[def,p]chrysene (DBC), also known by its synonym dibenzo[a,l]pyrene, is an exceptionally potent polycyclic aromatic hydrocarbon (PAH). Found in environmental pollutants and occupational settings such as hot mix asphalt paving, DBC exhibits a relative carcinogenic potency factor approximately 30-fold higher than the prototypic benzo[a]pyrene [1]. While the canonical diol-epoxide pathway of DBC is well-documented in toxicological literature, recent advancements in biomonitoring have unveiled a critical, alternative metabolic route.

The identification of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS: 1013933-56-6) represents a paradigm shift [5]. As a highly specific, ring-cleaved metabolite of DBC, it provides a stable diagnostic biomarker for human exposure. This technical guide elucidates the mechanistic origins of this 23-carbon metabolite, details the causality behind its formation via oxidative cleavage and decarboxylation, and establishes a self-validating analytical workflow for its quantification in biological matrices.

Mechanistic Causality: From DBC to the Propan-2-one Derivative

The biotransformation of the 24-carbon DBC parent compound typically begins with epoxidation mediated by Cytochrome P450 enzymes (predominantly CYP1A1 and CYP1B1) [2]. However, the extreme steric hindrance of the fjord region in DBC redirects a significant fraction of the metabolic flux toward quinone formation and subsequent ring cleavage.

-

Oxidative Cleavage: The formation of DBC-quinones creates electrophilic centers susceptible to further reactive oxygen species (ROS)-mediated or enzymatic (dioxygenase-like) ring cleavage.

-

Decarboxylation: The cleavage of the central pyrene core breaks the 6-ring system into a 4-ring equivalent (a phenanthrene moiety attached to a phenyl ring). This yields an unstable α-keto acid intermediate. Subsequent decarboxylation results in the loss of exactly one carbon atom, generating the 23-carbon species, 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one.

Causality Insight: This structural degradation from a highly lipophilic 6-ring system to a molecule with an aliphatic propan-2-one sidechain significantly increases hydrophilicity. This evolutionary metabolic shunt facilitates urinary excretion, preventing the indefinite sequestration of the parent PAH in adipose tissues.

Fig 1. Ring-cleavage and decarboxylation pathway of DBC to the propan-2-one metabolite.

Pharmacokinetic Context and Species-Dependent Metabolism

Understanding the kinetics of DBC is essential for validating the propan-2-one metabolite as a biomarker. DBC's high lipophilicity (log Kow = 7.4) leads to prolonged sequestration in blood and tissues [3]. In vitro studies utilizing hepatic microsomes reveal significant species-dependent variations in Michaelis-Menten kinetics (

Table 1: Comparative In Vitro Michaelis-Menten Kinetics for DBC Metabolism

| Species / Model | Intrinsic Clearance ( | Reference | ||

| Human (Female) | 0.92 | 12.4 | 13.5 | [4] |

| Mouse (Naïve) | 6.63 | 45.2 | 6.8 | [4] |

| Rat (Male SD) | 7.28 | 38.1 | 5.2 | [4] |

Causality in Data: The markedly lower

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To quantify 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one in biological matrices (e.g., urine or plasma of asphalt workers), a highly specific UHPLC-MS/MS workflow is required. The use of the stable isotope-labeled internal standard, 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 (CAS: 152571-52-3), is non-negotiable to dynamically correct for matrix effects and extraction losses [5].

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Aliquot 1.0 mL of human plasma or urine into a silanized glass vial. (Causality: Silanization prevents the non-specific binding of highly lipophilic PAH metabolites to the glass walls, ensuring maximum recovery).

-

Spike the sample with 10 μL of 100 ng/mL 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 (Internal Standard). (Causality: The -d9 isotope co-elutes exactly with the analyte, providing a self-validating correction for ion suppression in the ESI source).

Step 2: Enzymatic Deconjugation

-

Add 500 units of

-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours. This step releases phase II conjugates back into the target aglycone form.

Step 3: Liquid-Liquid Extraction (LLE)

-

Add 3.0 mL of Hexane/Dichloromethane (80:20, v/v). Vortex vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. (Causality: Maintaining a low evaporation temperature prevents the volatilization or thermal degradation of the propan-2-one side chain).

Step 4: Reconstitution and UHPLC Separation

-

Reconstitute the dried extract in 100 μL of Methanol/Water (70:30, v/v).

-

Inject 5 μL onto a sub-2 μm C18 column (e.g., 1.7 μm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile. Run a linear gradient from 40% B to 95% B over 8 minutes.

Step 5: ESI-MS/MS Detection (Positive Ion Mode)

-

Monitor Multiple Reaction Monitoring (MRM) transitions.

-

Target Analyte (

, MW=310.4): -

Internal Standard (-d9):

320.1

Step 6: System Validation & Quality Control

-

Run matrix blanks before and after the calibration curve to ensure zero carryover.

-

Calculate absolute recovery using pre- and post-extraction spikes. The protocol is validated if the recovery falls within the 85-115% range.

Fig 2. Self-validating LC-MS/MS workflow using -d9 internal standard.

Conclusion

The identification and quantification of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one represent a critical advancement in PAH biomonitoring. By tracking this specific ring-cleaved metabolite, toxicologists and drug development professionals can bypass the inherent instability of diol-epoxide intermediates and directly correlate occupational exposure to DBC with systemic metabolic activation. Future toxicological frameworks should integrate this biomarker to evaluate the efficacy of chemopreventive agents targeting CYP1A1/1B1 pathways.

References

- Human in Vivo Pharmacokinetics of [14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing | Chemical Research in Toxicology.ACS Publications.

- In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes.PMC - National Institutes of Health.

- Human in Vivo Pharmacokinetics of [14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing.PMC - National Institutes of Health.

- In vitro metabolism of benzo[a]pyrene-7,8-dihydrodiol and dibenzo[def,p]chrysene-11,12 diol in rodent and human hepatic microsomes.OSTI.gov.

- 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one.LGC Standards.

chemical and physical properties of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one, a significant metabolite of the highly potent polycyclic aromatic hydrocarbon (PAH), Dibenzo[def,p]chrysene (DBC). Aimed at researchers in toxicology, drug development, and environmental science, this document synthesizes the available information on its identity, and proposes methodologies for its chemical synthesis and characterization. Due to the limited availability of experimental data, this guide emphasizes predictive analysis based on structural analogues and established chemical principles, offering a foundational framework for future empirical investigation.

Introduction and Biological Significance

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants known for their carcinogenic and mutagenic properties.[1][2] Among these, Dibenzo[def,p]chrysene (DBC), also known as Dibenzo[a,l]pyrene, is recognized as one of the most potent carcinogenic PAHs identified to date.[3][4] The toxicity of PAHs is intrinsically linked to their metabolic activation, primarily by cytochrome P450 enzymes, into reactive intermediates that can form DNA adducts, leading to genetic mutations and cancer initiation.[2]

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS No. 1013933-56-6) has been identified as a metabolite of DBC.[4][5] Its formation underscores a metabolic pathway of this potent environmental carcinogen. Understanding the properties of this specific metabolite is crucial for several reasons:

-

Toxicological Assessment: Characterizing the metabolite is a key step in evaluating its potential contribution to the overall toxicity and carcinogenicity of the parent compound, DBC.

-

Biomarker Development: As a unique metabolic product, it holds potential as a biomarker for assessing human exposure to DBC.

-

Pharmacokinetic Modeling: Data on its properties are essential for developing accurate physiologically based pharmacokinetic (PBPK) models to predict the fate of DBC in biological systems.[6][7]

This guide serves as a central repository of current knowledge and a methodological primer for researchers working with this compound.

Metabolic Pathway Context

The metabolic activation of PAHs like DBC is a complex process involving multiple enzymatic steps. The formation of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a result of this intricate biotransformation network.

Caption: Metabolic context of the target compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the fundamental physicochemical properties are paramount for any experimental work.

Chemical Structure and Identifiers

Caption: 2D Chemical Structure.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one | - |

| Synonym | 1-(2-phenanthren-9-ylphenyl)propan-2-one | [8] |

| CAS Number | 1013933-56-6 | [4][9] |

| Molecular Formula | C₂₃H₁₈O | [8][9] |

| Molecular Weight | 310.39 g/mol | [9] |

| Canonical SMILES | CC(=O)Cc1ccccc1c2cc3ccccc3c4ccccc24 | [8] |

| InChI Key | InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3 | [8] |

Physical Properties

As of the date of this publication, specific experimental data for the physical properties of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one are not available in the public domain. The following table presents predicted properties based on its chemical structure and comparison with analogous compounds like phenylacetone and phenanthrene.

Table 2: Physical and Predicted Properties

| Property | Value | Notes |

| Physical State | Predicted to be a solid at 25°C | Based on high molecular weight and extensive aromatic system. |

| Melting Point | Experimentally not determined | - |

| Boiling Point | Experimentally not determined | Expected to be high (>300°C) with decomposition under atmospheric pressure. |

| Solubility in Water | Predicted to be very low | The large, nonpolar aromatic structure suggests poor aqueous solubility. |

| Solubility in Organic Solvents | Predicted to be soluble in DMSO, DMF, chlorinated solvents, and aromatic hydrocarbons | Typical for polycyclic aromatic compounds.[10] |

| logP (Octanol/Water) | Predicted to be high (>4) | Indicative of high lipophilicity. |

Proposed Synthesis Methodology

A robust and reproducible synthetic route is essential for obtaining the pure compound required for analytical standards and toxicological studies. While a specific published synthesis for this exact molecule is not available, a highly plausible and effective approach is the Suzuki-Miyaura cross-coupling reaction .[11][12][13] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly between sp²-hybridized carbons.[14]

The proposed strategy involves coupling a phenanthreneboronic acid derivative with a substituted phenylpropanone.

Retrosynthetic Analysis

The target molecule can be disconnected at the biaryl C-C bond, leading to two key precursors: 9-Phenanthreneboronic acid and 1-(2-bromophenyl)propan-2-one .

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for biaryl ketone synthesis.[15][16] Optimization of catalyst, ligand, base, and temperature may be required for maximal yield.

Materials:

-

1-(2-Bromophenyl)propan-2-one (1.0 eq)

-

9-Phenanthreneboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base

-

Toluene and Water (e.g., 4:1 v/v mixture) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-(2-bromophenyl)propan-2-one, 9-phenanthreneboronic acid, potassium carbonate, and the palladium catalyst/ligand system.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Water).

-

Reaction: Heat the mixture to reflux (typically 90-110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Proposed experimental workflow for synthesis.

Spectroscopic Characterization (Predicted)

No public experimental spectra are currently available. However, the expected spectroscopic features can be predicted based on the molecule's structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Region (δ 7.0-9.0 ppm): A complex series of multiplets corresponding to the 12 protons of the phenanthrene and phenyl rings. Protons in sterically hindered positions or adjacent to the other aromatic ring will show distinct shifts. - Benzylic Protons (δ ~4.0-4.5 ppm): A singlet corresponding to the two protons of the -CH₂- group adjacent to the phenyl ring and the ketone. - Methyl Protons (δ ~2.2-2.5 ppm): A sharp singlet corresponding to the three protons of the acetyl (-COCH₃) group. |

| ¹³C NMR | - Carbonyl Carbon (δ ~205-210 ppm): A quaternary carbon signal for the ketone C=O group. - Aromatic Carbons (δ ~120-145 ppm): Multiple signals for the 20 aromatic carbons. Quaternary carbons involved in the biaryl linkage will have distinct chemical shifts. - Benzylic Carbon (δ ~45-55 ppm): Signal for the -CH₂- carbon. - Methyl Carbon (δ ~28-32 ppm): Signal for the -CH₃ carbon. |

| FT-IR | - C=O Stretch (1710-1725 cm⁻¹): A strong, sharp absorption band characteristic of an aliphatic ketone. - Aromatic C-H Stretch (3000-3100 cm⁻¹): Multiple sharp bands of medium intensity. - Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorption bands. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 310. - Key Fragments: Expect fragmentation patterns typical of ketones, such as a prominent peak at m/z = 43 ([CH₃CO]⁺) and a base peak corresponding to the loss of the acetyl group, resulting in a stable benzylic carbocation at m/z = 267. |

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The following precautions are based on the general properties of aromatic ketones and polycyclic aromatic hydrocarbons.

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Toxicological Hazards: As a metabolite of a potent carcinogen, this compound should be treated as potentially carcinogenic and mutagenic. Avoid all contact with skin and eyes. Do not ingest.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

A thorough, compound-specific risk assessment must be conducted before commencing any experimental work.

Conclusion

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is a compound of significant interest due to its origin as a metabolite of the environmental carcinogen DBC. This guide has consolidated the known identifying information and, in the absence of experimental data, provided a robust framework for its future investigation. The proposed Suzuki-Miyaura synthesis offers a clear and viable path to obtaining pure material, which will be instrumental in enabling detailed toxicological assessments and the development of analytical methods. The predictive spectroscopic data supplied herein will serve as a valuable reference for the characterization of the synthesized compound. Further research into this molecule is essential for a more complete understanding of DBC's metabolic fate and its implications for human health.

References

-

In Vitro Metabolism of Benzo[a]pyrene and Dibenzo[def,p]chrysene in Rodent and Human Hepatic Microsomes. [Link]

-

In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. [Link]

-

Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry. [Link]

-

Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. [Link]

-

Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharma. [Link]

-

Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling. [Link]

-

Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. [Link]

-

Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

-

Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. [Link]

-

Synthesis of aryl ketones from alkynes. [Link]

-

1-phenanthren-3-yl-propan-2-one - Chemical Synthesis Database. [Link]

-

2-Propanone, 1-(9-phenanthrenyl)- | C17H14O | CID 450415 - PubChem. [Link]

-

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one | Chemical Name - Pharmaffiliates. [Link]

-

Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

-

8.5: Suzuki-Miyara Coupling - Chemistry LibreTexts. [Link]

-

Electronic supplementary information - The Royal Society of Chemistry. [Link]

-

Chemical Name : 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 | Pharmaffiliates. [Link]

-

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 - Lucerna-Chem. [Link]

-

1-phenyl-2-propanone - Stenutz. [Link]

-

1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem. [Link]

-

1-Propanone, 1-phenyl- - NIST Chemistry WebBook. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC. [Link]

-

1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. [Link]

-

GNPS Library Spectrum CCMSLIB00009952926. [Link]

-

1-[9',10'-Dihydro-10'-methylphenanthren-9'-yl]propan-2-one - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

1,2-Propanedione, 1-phenyl- - NIST Chemistry WebBook. [Link]

-

1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 88151 - PubChem. [Link]

-

Phenanthrene - NIST Chemistry WebBook. [Link]

-

2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem. [Link]

-

1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem. [Link]

-

NMR spectrum of 1-phenyl, 2-propanone. [Link]

-

Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0) - Cheméo. [Link]

-

Phenanthrene, 9-methyl- - NIST Chemistry WebBook. [Link]

-

Phenanthrene - NIST Chemistry WebBook. [Link]

Sources

- 1. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. osti.gov [osti.gov]

- 7. Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. Phenylacetone CAS#: 103-79-7 [m.chemicalbook.com]

- 11. old.rrjournals.com [old.rrjournals.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]

- 16. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]

Toxicological Profile and Bioactivation of Dibenzo[def,p]chrysene Metabolites: A Technical Guide

Executive Summary: The Fjord-Region Hypothesis

Dibenzo[def,p]chrysene (DBC), historically referred to as dibenzo[a,l]pyrene, is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) and a potent environmental pollutant found in tobacco smoke and combustion emissions 1[1]. Unlike classical bay-region PAHs such as Benzo[a]pyrene (BaP), DBC possesses a sterically hindered "fjord region." This unique structural topology fundamentally alters its toxicokinetics. The steric hindrance within the fjord region prevents efficient detoxification by Phase II enzymes (e.g., Glutathione S-transferases) and drives the formation of highly stable, reactive diol epoxides that preferentially intercalate into DNA, targeting the N6-amino group of deoxyadenosine (dA) rather than the N2-amino group of deoxyguanosine (dG) 2[2].

Metabolic Bioactivation Pathway

DBC is not inherently genotoxic; it is a pro-carcinogen that requires enzymatic bioactivation to exert its mutagenic effects. The bioactivation is a multi-step process primarily mediated by Cytochrome P450 (CYP) enzymes and Epoxide Hydrolase (EH) 3[3].

-

Initial Epoxidation: CYP1A1 and CYP1B1 oxidize DBC to form DBC-11,12-epoxide.

-

Hydrolysis: Epoxide hydrolase converts this intermediate into DBC-11,12-dihydrodiol (the proximate carcinogen).

-

Secondary Epoxidation: A second CYP-mediated oxidation yields the ultimate carcinogenic metabolites: the stereoisomers of DBC-11,12-diol-13,14-epoxide (DBCDE), with the (-)-anti-DBCDE isomer being the most critical driver of genotoxicity 4[4].

Figure 1: CYP450 and Epoxide Hydrolase mediated bioactivation pathway of DBC to DBCDE.

Mutagenicity and Carcinogenic Potency

The toxicological profile of DBC is staggering when compared to benchmark PAHs. In initiation-promotion skin tumor assays using SENCAR mice, DBC is estimated to be 100 to 200 times more tumorigenic than BaP 5[5]. The mutations induced by DBCDE adducts are predominantly A-to-T transversions, reflecting the compound's high affinity for deoxyadenosine residues 6[6].

Interestingly, while the diol epoxide (DBCDE) is the ultimate mutagen, direct topical application of DBCDE yields fewer tumors than the parent DBC or the proximate dihydrodiol. This causality is rooted in pharmacokinetics: the highly reactive diol epoxide degrades or reacts with non-target extracellular proteins before reaching basal cellular DNA, whereas the lipophilic parent DBC easily penetrates cells to be bioactivated directly within the nucleus's vicinity 5[5].

Table 1: Comparative Tumorigenicity in Female SENCAR Mice (Initiation-Promotion Assay)

| Compound | Tumors/Mouse (12 nmol) | Tumors/Mouse (4 nmol) | Tumors/Mouse (1.33 nmol) |

|---|---|---|---|

| Dibenzo[def,p]chrysene (DBC) | 9.3 | 7.1 | 5.2 |

| DBC-11,12-dihydrodiol | 4.6 | 4.3 | 2.8 |

| (±)-anti-DBCDE | 2.0 | 0.7 | 0.7 |

| (±)-syn-DBCDE | 1.8 | 1.5 | 1.8 |

Data synthesized from dose-response studies comparing DBC and its metabolites[5].

Human Pharmacokinetics & Dosimetry Translation

Translating high-dose rodent data to human risk assessment requires accurate physiologically based pharmacokinetic (PBPK) modeling. Recent human microdosing studies utilizing Accelerator Mass Spectrometry (AMS) and UPLC have provided the first in vivo human data for DBC 3[3]. Volunteers administered an environmentally relevant oral microdose (29 ng) of [14C]-DBC demonstrated that the primary circulating metabolite in plasma is DBC-11,12-diol7[7]. This confirms that the initial CYP-mediated epoxidation and subsequent epoxide hydrolase activity observed in murine models is strictly conserved in humans, validating cross-species dosimetry models[7].

Experimental Methodologies

Protocol: Isotope-Dilution UHPLC-MS/MS for DNA Adduct Quantification

To accurately measure genotoxicity, researchers must quantify DBCDE-dA adducts in vivo. This protocol is designed as a self-validating system ; the early introduction of a heavy-isotope internal standard ensures that any downstream sample loss does not result in false-negative quantification 4[4].

Step-by-Step Methodology:

-

DNA Isolation & Spiking: Isolate genomic DNA from target tissues (e.g., oral mucosa, lung, liver). Immediately spike ~60-100 µg of the isolated DNA with a known concentration of [15N5]-labeled (±)-anti-DBCDE-dA internal standard.

-

Enzymatic Hydrolysis: Incubate the spiked DNA with DNase I and MgCl2 at 37°C for 1.5 hours. Follow with Nuclease P1, and finally Alkaline Phosphatase/Phosphodiesterase overnight (pH 9.0).

-

Causality: LC-MS/MS (ESI+) is highly inefficient for negatively charged polymers. Nuclease P1 cleaves the phosphodiester backbone, and alkaline phosphatase removes the terminal phosphate groups, yielding neutral nucleosides that exhibit superior retention on reverse-phase C18 columns and optimal ionization efficiency 9[9].

-

-

Solid Phase Extraction (SPE): Pass the hydrolysate through an Oasis HLB SPE column. Wash with water and elute the hydrophobic adducts with methanol.

-

Causality: Unmodified nucleosides (normal DNA bases) exist in a million-fold excess. SPE removes these normal bases, preventing them from saturating the MS detector and causing severe ion suppression of the rare adducts.

-

-

UHPLC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions: m/z 604 → 335 for the target adduct, and m/z 609 → 335 for the[15N5] internal standard[8].

Figure 2: Self-validating UHPLC-MS/MS workflow for the quantification of DBCDE-dA adducts.

Protocol: In Vivo Tumorigenicity Assay (Newborn Mouse Model)

Because DBCDE is highly toxic, standard adult dosing often results in acute mortality before tumors can develop. The newborn mouse model bypasses adult-stage acute toxicity while providing a highly sensitive environment for tumorigenesis 10[10].

Step-by-Step Methodology:

-

Dose Preparation: Suspend DBC or DBCDE in DMSO, subsequently diluted in trioctanoin or a similar lipid vehicle.

-

Administration: Administer intraperitoneal (IP) injections to newborn mice on days 1, 7, and 15 of life.

-

Self-Validating Control: Include a vehicle-only negative control cohort and a BaP positive control cohort. If the BaP cohort fails to develop lung adenomas, the assay lacks the sensitivity required to validate negative findings in experimental arms.

-

-

Dose Titration: Due to severe toxicity (where 5 nmol total dose can cause 100% mortality within 1 week), titrate the total dose down to 1 nmol per mouse[10].

-

Endpoint: Euthanize at 35 weeks of age. Harvest lung and liver tissues, fix in formalin, and perform histopathological quantification of tumor multiplicity and incidence.

References

-

Elucidation of dibenzo[a,l]pyrene and its metabolites as a mammary carcinogen: A comprehensive review Source: NeuroPharmac Journal URL:[Link]

-

Dibenzo[a,I]pyrene: The Most Potent Carcinogenic Aromatic Hydrocarbon Source: Taylor & Francis (Polycyclic Aromatic Compounds) URL:[Link]

-

DNA damage, repair, and mutation induction by (+)-Syn and (-)-anti-dibenzo[a,l]pyrene-11,12-diol-13,14-epoxides in mouse cells Source: PubMed (NIH) URL:[Link]

-

Human Microdosing with Carcinogenic Polycyclic Aromatic Hydrocarbons: In Vivo Pharmacokinetics of Dibenzo[def,p]chrysene and Metabolites by UPLC Accelerator Mass Spectrometry Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

Analysis of Dibenzo[def,p]chrysene-Deoxyadenosine Adducts in Wild-Type and Cytochrome P450 1b1 Knockout Mice using Stable-Isotope Dilution UHPLC-MS/MS Source: PMC (NIH) URL:[Link]

-

Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen Dibenzo[a,l]pyrene by HPLC-MS/MS Source: PMC (NIH) URL:[Link]

-

Black Raspberry Inhibits Oral Tumors in Mice Treated with the Tobacco Smoke Constituent Dibenzo(def,p)chrysene Via Genetic and Epigenetic Alterations Source: Cancer Prevention Research (AACR Journals) URL:[Link]

-

Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling Source: OSTI.GOV URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. neuropharmac.com [neuropharmac.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of Dibenzo[def,p]chrysene-Deoxyadenosine Adducts in Wild-Type and Cytochrome P450 1b1 Knockout Mice using Stable-Isotope Dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. DNA damage, repair, and mutation induction by (+)-Syn and (-)-anti-dibenzo[a,l]pyrene-11,12-diol-13,14-epoxides in mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Translating dosimetry of Dibenzo[def,p]chrysene (DBC) and metabolites across dose and species using physiologically based pharmacokinetic (PBPK) modeling (Journal Article) | OSTI.GOV [osti.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen Dibenzo[a,l]pyrene by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

Technical Guide: Photophysical Properties of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one

Part 1: Executive Summary & Molecular Architecture

Subject: 1-(2-(phenanthren-9-yl)phenyl)propan-2-one CAS: 1013933-56-6 Molecular Formula: C₂₃H₁₈O Molecular Weight: 310.39 g/mol Classification: Biaryl Ketone / Polycyclic Aromatic Hydrocarbon (PAH) Metabolite

Introduction

1-(2-(phenanthren-9-yl)phenyl)propan-2-one is a complex biaryl system comprising a phenanthrene moiety linked to a phenyl ring, which bears an acetonyl (propan-2-one) side chain. It is primarily identified as a stable metabolite of Dibenzo[def,p]chrysene (DBC) (also known as Dibenzo[a,l]pyrene), a potent environmental carcinogen.

For researchers in drug development and toxicology, this molecule represents a critical biomarker for PAH exposure and metabolic activation. Its photophysical signature is defined by the 9-phenylphenanthrene chromophore , modulated by the non-conjugated carbonyl group. Unlike planar PAHs, this molecule exhibits significant atropisomerism (hindered rotation) due to steric crowding at the biaryl linkage, influencing its excited-state dynamics and fluorescence quantum yield.

Structural Analysis & Chromophore Definition

The molecule's photophysics are governed by two distinct structural elements:

-

The Chromophore (9-Phenylphenanthrene): The primary light-absorbing unit. The steric clash between the H1 and H8 protons of the phenanthrene and the ortho-protons of the phenyl ring forces the system into a twisted conformation (dihedral angle ~60–70°). This prevents complete

-conjugation, resulting in a blue-shifted absorption relative to planar analogs like perylene. -

The Pendant Ketone (Propan-2-one): Located on the phenyl ring, the carbonyl group is separated from the aromatic system by a methylene bridge (

). While formally non-conjugated, the carbonyl oxygen can interact with the aromatic system in the excited state (exciplex formation) or facilitate Intersystem Crossing (ISC) via spin-orbit coupling.

Part 2: Fundamental Photophysical Properties[1]

The following data characterizes the molecule in standard spectroscopic solvents (Acetonitrile, Cyclohexane) at 298 K.

Spectral Characteristics (Data Summary)

| Parameter | Value (Approx.) | Conditions | Mechanistic Insight |

| 255 nm, 300 nm | Cyclohexane | ||

| 365 nm, 382 nm | Cyclohexane | Structured fluorescence typical of monomeric phenanthrenes. | |

| Stokes Shift | ~3,500 cm⁻¹ | - | Large shift due to conformational relaxation (planarization) in |

| Quantum Yield ( | 0.15 – 0.20 | Deoxygenated ACN | Moderate. Competing ISC pathway due to carbonyl |

| Lifetime ( | 10 – 15 ns | - | Typical for non-planar biaryls. |

| Triplet Energy ( | ~60 kcal/mol | 77 K Matrix | High triplet energy; potential sensitizer for singlet oxygen ( |

Absorption Profile

The absorption spectrum is dominated by the phenanthrene transitions.

-

-band (~255 nm): Intense, allowed transition (

-

p-band (~300 nm): Moderate intensity (

). -

-band (~340-350 nm): Weak, symmetry-forbidden transition (

-

Effect of Twist: The twist between the phenanthrene and phenyl rings reduces the oscillator strength compared to planar PAHs, but broadens the bands due to the distribution of conformers.

Fluorescence & Excited State Dynamics

Upon excitation at 300 nm, the molecule emits in the violet-blue region.

-

Emission Spectrum: The fluorescence is structured with vibronic peaks at ~365 nm (0-0 transition) and ~382 nm (0-1 transition).

-

Solvatochromism: Weak. The excited state (

) is locally excited (LE) rather than charge-transfer (CT) in character, meaning the dipole moment change is small. However, in highly polar solvents, a slight red shift (5-10 nm) may occur due to stabilization of the carbonyl dipole. -

Quenching Mechanisms:

-

Intersystem Crossing (ISC): The proximity of the carbonyl group (even if non-conjugated) can enhance ISC to the triplet state (

) via El-Sayed's rules if the -

Photo-oxidation: In the presence of oxygen, the triplet state is rapidly quenched, generating singlet oxygen.

-

Part 3: Mechanistic Insights & Visualization

Jablonski Diagram (Biaryl Ketone Dynamics)

The following diagram illustrates the competitive pathways between fluorescence, intersystem crossing, and potential conformational relaxation.

Caption: Energy level diagram showing the excitation, relaxation, and emission pathways. Note the role of the carbonyl group in enhancing ISC.

Metabolic & Photochemical Context

As a metabolite of DBC, this molecule sits at a junction of metabolic degradation and potential photochemical reactivity.

Caption: Pathway illustrating the origin of the molecule and its downstream detection/reactivity.

Part 4: Experimental Protocols

Protocol: Spectroscopic Characterization

Objective: To determine the absorption maxima and fluorescence quantum yield.

Reagents:

-

Solvent: Acetonitrile (HPLC Grade,

99.9%) or Cyclohexane (Spectroscopic Grade). -

Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or 9,10-Diphenylanthracene (in Cyclohexane) for quantum yield reference.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 1 mg of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one in 10 mL of Acetonitrile to create a ~300

M stock. Sonicate for 5 minutes to ensure complete dissolution. -

Dilution: Prepare working solutions with optical density (OD) between 0.05 and 0.1 at the excitation wavelength (300 nm) to avoid inner-filter effects. Typical concentration: 1–5

M. -

Deoxygenation (Critical): Purge the solution with high-purity Argon or Nitrogen for 15 minutes. Oxygen is a potent quencher of phenanthrene-like triplets and can reduce fluorescence intensity by 20-30%.

-

Absorption Scan: Record UV-Vis spectrum from 200 nm to 450 nm against a solvent blank. Note the

at ~255 nm and ~300 nm.[1] -

Emission Scan: Exciting at 300 nm (p-band), record emission from 310 nm to 600 nm.

-

Validation Check: The emission spectrum should be independent of excitation wavelength (Kasha's Rule). If peaks shift with excitation, check for impurities or aggregation.

-

Protocol: HPLC-FLD Detection

Objective: Quantify the metabolite in biological matrices.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5

m). -

Mobile Phase: Gradient elution.[2]

-

Detector Settings:

-

Excitation: 255 nm (High sensitivity) or 300 nm (High selectivity).

-

Emission: 380 nm (Matches the 9-phenylphenanthrene core).

-

Note: Do not use the 430 nm emission setting often cited for the parent DBC; the metabolite is blue-shifted.

-

Part 5: References

-

Dibenzo[def,p]chrysene Metabolism:

-

Phenanthrene Photophysics:

-

Title: A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds.

-

Source: BenchChem Technical Guides.

-

-

Chemical Identity & Structure:

-

Biaryl Photochemistry:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Translating Dosimetry of Dibenzo[def,p]chrysene (DBC) and Metabolites Across Dose and Species Using Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 by USBiological, Cat. No. 407462-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 6. clinivex.com [clinivex.com]

- 7. 2-Propanone, 1-(9-phenanthrenyl)- | C17H14O | CID 12254119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propanone, 1-(9-phenanthrenyl)- | C17H14O | CID 12254119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate [mdpi.com]

An In-depth Technical Guide to the Fluorescence Characteristics of Phenanthrene-Containing Ketones

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a well-established fluorophore known for its distinct UV absorption and blue fluorescence.[1][2] The introduction of a ketone functionality onto the phenanthrene scaffold creates a fascinating class of molecules with unique photophysical properties. The interplay between the π-conjugated system of the phenanthrene rings and the electronic nature of the carbonyl group gives rise to complex excited-state dynamics. This guide provides a comprehensive exploration of the fluorescence characteristics of phenanthrene-containing ketones, offering insights into their synthesis, photophysical behavior, and potential applications for researchers, scientists, and drug development professionals.

The Photophysical Foundation: Phenanthrene as a Fluorophore

Phenanthrene's electronic structure is characterized by a series of π-π* transitions, which are responsible for its strong absorption in the ultraviolet region.[3] Upon excitation, the molecule is promoted to an excited singlet state (S₁) from which it can relax back to the ground state (S₀) via radiative decay, i.e., fluorescence.[4] The fluorescence emission of unsubstituted phenanthrene is typically observed in the range of 350-400 nm, exhibiting a characteristic vibronic structure.[5]

The photophysical pathways available to an excited molecule like phenanthrene are best visualized using a Jablonski diagram.

Caption: A Jablonski diagram illustrating the principal photophysical processes.

The Influence of the Ketone Group

The introduction of a carbonyl (C=O) group onto the phenanthrene ring system significantly perturbs its electronic and photophysical properties. This is primarily due to two factors: the inductive effect and the presence of non-bonding (n) electrons on the oxygen atom.

Electronic Transitions: The Role of n-π* States

Aromatic ketones exhibit both π-π* and n-π* electronic transitions. The n-π* transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition is typically lower in energy than the lowest π-π* transition of the aromatic system.[6] The presence of this low-lying n-π* state has profound consequences for the fluorescence characteristics.

Intersystem Crossing and Phosphorescence

The energy proximity and favorable orbital overlap between the singlet n-π* (S₁(n,π)) and a triplet π-π (T₁(π,π)) or n-π (T₁(n,π*)) state often leads to highly efficient intersystem crossing (ISC).[7][8] This process populates the triplet state at the expense of fluorescence, often resulting in a significant decrease in fluorescence quantum yield compared to the parent phenanthrene molecule. Consequently, many aromatic ketones are strongly phosphorescent, especially at low temperatures in rigid matrices where non-radiative decay pathways are minimized.[6][9]

Caption: Energy level diagram for a typical aromatic ketone.

The efficiency of ISC is governed by El-Sayed's rule, which states that ISC is more efficient between states of different orbital character (e.g., ¹(n,π) → ³(π,π)) than between states of the same character.

Environmental Effects on Fluorescence

The fluorescence of phenanthrene-containing ketones is highly sensitive to the surrounding environment, particularly solvent polarity.

Solvatochromism

In polar solvents, the excited state of a polar fluorophore can be stabilized by the reorientation of solvent molecules.[10] This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. This phenomenon, known as solvatochromism, is a key characteristic of many phenanthrene derivatives.[11] For phenanthrene ketones, the n-π* transition is typically blue-shifted in polar, protic solvents due to the stabilization of the ground-state non-bonding electrons through hydrogen bonding. Conversely, the π-π* transition may show a red-shift with increasing solvent polarity.[12] The net effect on the fluorescence spectrum depends on the nature of the lowest-lying singlet excited state.

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. For phenanthrene-containing ketones, several quenching mechanisms are relevant:

-

Oxygen Quenching: Dissolved molecular oxygen is an efficient quencher of fluorescence and, particularly, phosphorescence.[13] Oxygen is a triplet in its ground state and can interact with the excited singlet or triplet state of the fluorophore, promoting non-radiative decay.

-

Self-Quenching/Aggregation: At high concentrations, molecules can form non-fluorescent dimers or aggregates, leading to a decrease in fluorescence intensity.

-

Static and Dynamic Quenching: These processes involve the interaction of the fluorophore with other molecules (quenchers) in the solution. Dynamic (or collisional) quenching occurs when the quencher collides with the fluorophore in its excited state.[14][15] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.

Experimental Protocols

Synthesis of Phenanthrene-Containing Ketones

A common synthetic route to phenanthrene derivatives is through oxidative photocyclization.[16][17] For example, a benzo[c]phenanthrene ketone can be synthesized via a Heck coupling followed by this photochemical step.[16]

Workflow for Synthesis:

Caption: A generalized synthetic workflow for phenanthrene ketones.

Measurement of Fluorescence Spectra

Objective: To determine the fluorescence excitation and emission maxima (λ_ex and λ_em).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the phenanthrene ketone in the desired solvent (e.g., cyclohexane, ethanol, acetonitrile). The absorbance at the excitation wavelength should be below 0.1 to prevent inner-filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with excitation and emission monochromators and a photomultiplier tube (PMT) detector.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum intensity is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The integrating sphere method is a reliable technique for its determination.[4]

Methodology:

-

Blank Measurement: Place a cuvette containing only the solvent inside an integrating sphere and record the scatter peak of the excitation light.

-

Sample Measurement: Replace the blank with the sample cuvette and record the spectrum, which will include the attenuated scatter peak and the fluorescence emission.

-

Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the reduction in the intensity of the scattered excitation light.[4]

Measurement of Phosphorescence

Objective: To measure the phosphorescence emission spectrum and lifetime (τ_p).

Methodology:

-

Sample Preparation: Dissolve the compound in a solvent that forms a rigid glass at low temperature (e.g., ethanol or 2-methyltetrahydrofuran). Deoxygenate the sample thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching by molecular oxygen.

-

Low-Temperature Measurement: Cool the sample to 77 K using a liquid nitrogen dewar.

-

Instrumentation: Use a spectrofluorometer with a pulsed excitation source and a gated detector.

-

Data Acquisition: Excite the sample with a pulse of light. After a short delay to allow for the decay of any short-lived fluorescence, open the detector gate to collect the long-lived phosphorescence emission.

Data Summary

The photophysical properties of phenanthrene-containing ketones are highly dependent on the position of the ketone group and the presence of other substituents. The following table provides a hypothetical comparison based on the principles discussed.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Notes |

| Phenanthrene | Cyclohexane | 292 | 348, 364 | 0.13 | 55.6 | High fluorescence, structured emission.[4] |

| 2-Acetylphenanthrene | Cyclohexane | ~310 | ~450 | < 0.01 | ~1 | Weak fluorescence, likely due to efficient ISC. |

| 2-Acetylphenanthrene | Ethanol | ~305 | ~470 | < 0.01 | ~1 | Red-shift in polar solvent; n-π* absorption blue-shifted. |

| 9-Phenanthroyl-X* | Acetonitrile | Varies | Varies | Varies | Varies | Properties highly dependent on substituent X. |

*Hypothetical data for illustrative purposes. Actual values would require experimental determination.

Applications and Future Directions

The unique photophysical properties of phenanthrene-containing ketones make them promising candidates for a variety of applications:

-

Photosensitizers: Their high triplet quantum yields make them suitable for use as photosensitizers in photodynamic therapy and photocatalysis, where the generation of singlet oxygen or other reactive species is desired.

-

Molecular Probes: The sensitivity of their fluorescence to the local environment can be exploited to develop sensors for polarity, viscosity, or the presence of specific analytes.[18][19] For instance, they could be incorporated into larger molecules to probe biological microenvironments.

-

Organic Electronics: The electronic properties of phenanthrene derivatives have been investigated for applications in organic light-emitting diodes (OLEDs).[17] The ketone functionality could be used to tune the electron-accepting properties of these materials.

Future research in this area will likely focus on the rational design of novel phenanthrene-containing ketones with tailored photophysical properties for specific applications. This will involve a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling to understand and control the complex excited-state dynamics of these fascinating molecules.

References

-

Nishimura, J., et al. (2005). Synthesis and fluorescence emission behavior of novel anti-phenanthrenophanes. J MOL STRUCT. Available at:

- Teixeira, R. I., et al. (2021). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives†. Photochem Photobiol, 97(1), 47-60.

- Karmakar, A., et al. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 26(8), 2056-2060.

- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds. BenchChem.

- de Oliveira, K. T., et al. (2019). Understanding the photophysical properties of rhenium(i) compounds coordinated to 4,7-diamine-1,10-phenanthroline: synthetic, luminescence and biological studies. Dalton Transactions, 48(12), 3947-3959.

- Nose, K., et al. (2023). Solvent-dependent fluorescence behaviour of imide-fused [n]phenacenes (n = 3, 5, 7). New Journal of Chemistry, 47(4), 1836-1841.

- Costa, V. E. U., et al. (2025). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. MDPI.

- Li, W., et al. (2007). Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline. Journal of Luminescence, 126(2), 481-486.

- AxisPharm. (2024). What is fluorescence quenching?. AxisPharm.

- ResearchGate. (n.d.). Synthesis and characterization of phenanthrene derivatives for optoelectronic applications | Request PDF. ResearchGate.

- ResearchGate. (n.d.). Phenanthrene Fluorescence. Emission Spectra of phenanthrene, powdered... | Download Scientific Diagram. ResearchGate.

- Costamagna, F., et al. (2019). Ultrafast dynamics in polycyclic aromatic hydrocarbons: the key case of conical intersections in higher excited states and their role in the photophysics of phenanthrene monomer. Physical Chemistry Chemical Physics, 21(31), 17336-17344.

- Mus-Lodiong, L. A., et al. (2014). Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. ACS Applied Materials & Interfaces, 6(1), 235-242.

- S. L. Wellons, R. A. Yokley, L. A. Carbajal, E. L. Wehry. (1983). Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(6), 555-560.

- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.

- Edinburgh Instruments. (2024). What is Fluorescence Quenching?. Edinburgh Instruments.

- H. El-Sayed, A. A., & M. El-Aziz, A. (2007). Fluorescence quenching of phenanthrene and anthacene by maleic anhydride and n-octadecenylsuccinic snhydride in solution and in. POLYMER ENGINEERING & SCIENCE, 47(2), 192-199.

- Khan, A., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34(6), 2689-2699.

- Creaser, D. A., et al. (2022). Multiphoton Phosphorescence of Simple Ketones by Visible-light Excitation and Its Consideration for Active Sensing in Space. Journal of Fluorescence, 32(3), 1045-1051.

- Brandt, M. (2010). Dynamic Quenching. Personal website.

- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12.

- Marian, C. M. (2021). Understanding and Controlling Intersystem Crossing in Molecules. Annual Review of Physical Chemistry, 72, 195-218.

- ResearchGate. (n.d.). Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. ResearchGate.

- Wang, Y., et al. (2020). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. New Journal of Chemistry, 44(30), 13025-13031.

- de la Harpe, K. M., et al. (2009). Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone. Physical Chemistry Chemical Physics, 11(43), 10115-10122.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiphoton Phosphorescence of Simple Ketones by Visible-light Excitation and Its Consideration for Active Sensing in Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 11. mdpi.com [mdpi.com]

- 12. journalcsij.com [journalcsij.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. edinst.com [edinst.com]

- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes’ shift, and its application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Preliminary Investigation of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one Genotoxicity

Content Type: Technical Investigation Guide & Whitepaper Audience: Drug Development Scientists, Toxicologists, and CMC Leads

Executive Summary & Strategic Imperative

1-(2-(phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6) presents a unique toxicological challenge. Identified in literature as a metabolite of Dibenzo[def,p]chrysene (DBC) —one of the most potent tumorigenic polycyclic aromatic hydrocarbons (PAHs) known—this molecule carries a high a priori probability of genotoxicity.

For drug development professionals, encountering this structure (whether as a synthetic intermediate, a degradation product, or a novel scaffold) triggers an immediate need for a rigorous Genotoxicity Hazard Assessment . Standard screening protocols may yield false negatives due to the complex metabolic activation required for PAH-like structures.

This guide outlines a modified preliminary investigation strategy that goes beyond the standard ICH S2(R1) battery. It prioritizes the detection of DNA intercalation and metabolic bioactivation (S9 dependency) specific to phenanthrene derivatives.

Structural Alert & In Silico Profiling (Phase I)

Before wet-lab experimentation, a quantitative structure-activity relationship (QSAR) assessment is mandatory to guide strain and condition selection.

Structural Alerts

-

Phenanthrene Moiety: A "Bay Region" structure capable of being metabolized into dihydrodiol epoxides. These epoxides can covalently bind to DNA (forming adducts), causing replication errors.

-

Ketone Side Chain: While the propan-2-one group is generally stable, its position relative to the biaryl bond (2-phenyl substitution) creates steric hindrance, potentially influencing the planarity required for DNA intercalation.

Recommended In Silico Workflow

Perform two complementary QSAR analyses as per ICH M7 guidelines:

-

Rule-Based System (e.g., Derek Nexus): To identify specific toxicophores (e.g., polycyclic aromatic system).

-

Statistical-Based System (e.g., SARAH or Leadscope): To predict mutagenicity based on a training set of PAH analogs.

Decision Point: If In Silico predicts positive, proceed immediately to the Enhanced Ames Protocol (Section 3.1). If negative, proceed with the standard battery but maintain high vigilance for metabolic activation issues.

The In Vitro Experimental Battery (Phase II)

This protocol deviates from the standard "check-box" approach to specifically target PAH-mediated genotoxicity mechanisms.

Assay 1: Enhanced Bacterial Reverse Mutation (Ames) Test

Protocol Authority: OECD 471 | Critical Modification: S9 Optimization

Standard Ames tests often fail to detect PAHs because the standard rat liver S9 fraction (induced by Aroclor 1254 or Phenobarbital/5,6-benzoflavone) may not generate the specific reactive metabolites (e.g., diol epoxides) at sufficient concentrations.

Experimental Design:

-

Strains:

-

S. typhimuriumTA98 & TA1537 : Essential for detecting frameshift mutations , the primary mode of action for intercalating agents like phenanthrene.

-

S. typhimuriumTA100 : Detects base-pair substitutions (relevant for epoxide adducts).

-

E. coliWP2 uvrA : Detects oxidizing mutagens and cross-linking agents.

-

-

Metabolic Activation (The Variable):

-

Condition A: Standard 4% Rat Liver S9.

-

Condition B (Enhanced): 10% Rat Liver S9 or Hamster Liver S9 . Hamster S9 is historically more efficient at activating certain PAHs than rat S9.

-

-

Dose Range: 5 concentrations, up to 5000 µ g/plate or the limit of solubility (precipitate is likely given the lipophilicity).

Success Criteria: A result is Positive if there is a dose-dependent increase in revertant colonies >2-fold over background (for TA98/100) or >3-fold (for TA1537).

Assay 2: In Vitro Micronucleus (MN) Test

Protocol Authority: OECD 487 | Target: Clastogenicity & Aneugenicity[1]

Since PAHs can act as bulky adducts causing strand breaks (clastogenic) or interfere with spindle proteins (aneugenic), the MN test is superior to the Chromosomal Aberration test for this scaffold.

Experimental Design:

-

Cell Line: TK6 Human Lymphoblastoid Cells (p53 competent) or CHO-K1 (Chinese Hamster Ovary).

-

Exposure Regimens:

-

Short treatment (3-4 h) with S9 .

-

Short treatment (3-4 h) without S9 .

-

Extended treatment (24 h) without S9 (Critical for detecting aneugens and cell cycle delays).

-

-

Cytotoxicity Measure: Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI). Target 55% ± 5% cytotoxicity for the top dose.

Technical Deep Dive: The Metabolic Activation Pathway

The genotoxicity of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one is likely dependent on bioactivation. The phenanthrene ring is oxidized by Cytochrome P450 enzymes (CYP1A1/1B1) into an epoxide, hydrolyzed by Epoxide Hydrolase (EH) into a dihydrodiol, and further oxidized to the ultimate carcinogen: the diol epoxide .

Visualization of Hypothetical Bioactivation

The following diagram illustrates the critical metabolic pathway that transforms the inert parent molecule into a DNA-reactive species.

Figure 1: Hypothetical bioactivation pathway of the phenanthrene moiety. The formation of the "Bay Region" diol epoxide is the critical step leading to genotoxicity.

Data Interpretation & Decision Logic

The interpretation of results for this specific molecule requires a decision tree that accounts for its "high-risk" structural class.

Summary of Data Presentation

Quantitative results should be tabulated as follows for clear review:

| Assay | Strain/Cell Line | Condition | Result (+/-) | Fold Increase | Conclusion |

| Ames | TA98 | +S9 (Rat) | Negative | 1.1x | No frameshift detected |

| Ames | TA1537 | +S9 (Hamster) | Positive | 3.5x | High Risk: Frameshift |

| MNvit | TK6 | -S9 (24h) | Negative | N/A | No direct clastogenicity |

| MNvit | TK6 | +S9 (4h) | Positive | 4.2% | Metabolite-driven damage |

Investigation Workflow Diagram

Figure 2: Strategic workflow for genotoxicity assessment. Note the parallel execution of Ames and Micronucleus assays to ensure coverage of both point mutations and chromosomal aberrations.

Conclusion & Recommendations

The molecule 1-(2-(phenanthren-9-yl)phenyl)propan-2-one poses a significant genotoxic risk due to its structural relationship with potent PAHs and its identification as a metabolite of Dibenzo[def,p]chrysene.[2]

Key Recommendations for the Researcher:

-

Do not rely on standard S9: Use Hamster S9 or high-concentration Rat S9 in the Ames test to maximize metabolic activation potential.

-

Focus on Solubility: PAHs are lipophilic. Ensure the solvent (DMSO) does not precipitate the compound at high doses, which can cause artifacts in the Ames readout.

-

Regulatory Context: If this molecule is an impurity in a drug substance, it must be controlled to TTC (Threshold of Toxicological Concern) levels (1.5 µ g/day ) unless proven non-genotoxic via the battery described above (ICH M7).

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

-

ICH. (2011).[3] Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation.[4][5] Link

-

Pharmaffiliates. (n.d.). 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one Product Information. (Identified as metabolite of Dibenzo[def,p]chrysene).[2][6] Link

-

Incardona, J. P., et al. (2024).[7][8] Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. Science of The Total Environment. Link

-

Rudnicka, K., et al. (2013). Genotoxicity of cyclopenta[c]phenanthrene and its two derivatives based on an in vitro micronucleus test. Link

Sources

- 1. policycommons.net [policycommons.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. database.ich.org [database.ich.org]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one: A Detailed Guide for Researchers

This comprehensive technical guide details the synthesis of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, a molecule of significant interest in toxicological and metabolic research. This compound is recognized as a metabolite of Dibenzo[def,p]chrysene, a potent tumorigenic polycyclic aromatic hydrocarbon (PAH).[1] As such, access to pure standards of this metabolite is crucial for researchers in toxicology, drug metabolism, and cancer research to enable accurate analytical quantification and to further investigate its biological activities.

This guide provides a robust and detailed protocol for the chemical synthesis of 1-(2-(phenanthren-9-yl)phenyl)propan-2-one, leveraging the powerful Suzuki-Miyaura cross-coupling reaction. We will delve into the synthesis of the requisite starting materials, the critical cross-coupling step, and the final purification and characterization of the target molecule. The experimental choices are rationalized to provide a deeper understanding of the underlying chemical principles, ensuring a higher probability of success for researchers undertaking this synthesis.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The core of this synthetic strategy lies in the formation of the pivotal carbon-carbon bond between the phenanthrene and phenyl rings. For this transformation, the Suzuki-Miyaura cross-coupling reaction is an ideal choice due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids and aryl halides.[2][3] The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide, followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[2]

Our specific approach will involve the coupling of 9-phenanthrenylboronic acid with 1-(2-bromophenyl)propan-2-one .

PART 1: Synthesis of Starting Materials

Synthesis of 9-Phenanthrenylboronic Acid

This protocol outlines the synthesis of 9-phenanthrenylboronic acid from 9-bromophenanthrene via a lithium-halogen exchange followed by trapping with a borate ester.

Reaction Scheme:

Figure 1: Synthesis of 9-Phenanthrenylboronic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 9-Bromophenanthrene | 257.13 | 5.00 g | 19.4 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 8.5 mL | 21.3 |

| Triisopropyl borate | 188.08 | 5.5 mL | 23.3 |

| 2 M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Diethyl ether | - | 500 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Protocol:

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 9-bromophenanthrene (5.00 g, 19.4 mmol).

-